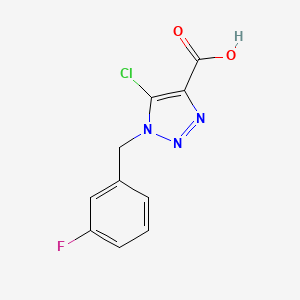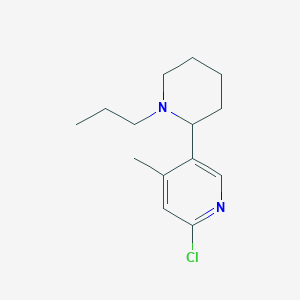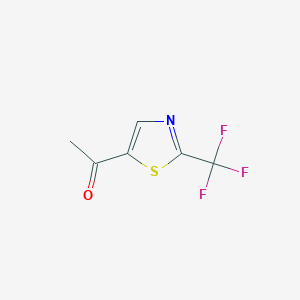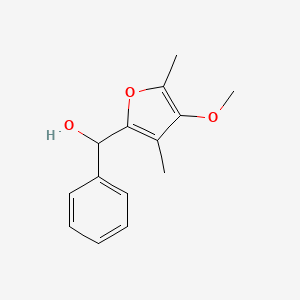
1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with an aminoethyl group and a cyclopropylmethyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through an alkylation reaction using a cyclopropylmethyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or cyclopropylmethyl groups using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)pyrrolidin-3-amine: Lacks the cyclopropylmethyl group, making it less sterically hindered.
N-(Cyclopropylmethyl)pyrrolidin-3-amine: Lacks the aminoethyl group, affecting its reactivity and binding properties.
Uniqueness: 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is unique due to the presence of both the aminoethyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. This dual substitution enhances its versatility and potential for various applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C10H21N3 |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H21N3/c11-4-6-13-5-3-10(8-13)12-7-9-1-2-9/h9-10,12H,1-8,11H2 |
InChI-Schlüssel |
SXVXYMBXVPZIDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)













